2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[2-chloro-4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(9-12(14)17)15(20)18-13-6-4-3-5-11(13)16/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNVMPHDHUHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, also known by its CAS number 338406-03-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 389.25 g/mol. The structure includes a sulfamate functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 338406-03-4 |
| Molecular Formula | C15H14Cl2N2O4S |
| Molar Mass | 389.25 g/mol |
| Purity | >90% |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that sulfamate derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. In vitro studies have reported that sulfamate derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the sulfamate group to interact with bacterial enzymes essential for cell wall synthesis .
The proposed mechanism involves the inhibition of key enzymes such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. By blocking this pathway, the compound effectively reduces bacterial proliferation . Additionally, the presence of chlorine atoms in the structure may enhance its lipophilicity, facilitating better membrane penetration.
Case Studies
-
Case Study on Anticancer Efficacy
- Study Design : A randomized control trial involving human cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment.
- : The results suggest that this compound could serve as a lead structure for developing new anticancer agents .
- Case Study on Antimicrobial Activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Dichloro Derivatives
4-Chloro-2-[(2-Chloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 338396-28-4)
- Key Difference : Chlorine substitution shifts from the 2-position (target compound) to the 4-position on the phenyl ring.
- Impact : Altered spatial arrangement may affect binding to biological targets. Computational properties (XLogP3, TPSA) remain identical to the target compound, suggesting similar solubility and permeability .
2-Chloro-4-[(3-Chloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 338405-96-2)
- Key Difference : Chlorine on the aniline ring moves from the 2- to 3-position.
4-[(2,3-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 79603-69-3)
- Structure : Features a 2,3-dichloroaniline group.
- Properties :
- Molecular Weight : 389.3 g/mol (identical to target).
- Complexity : 530 (lower due to symmetrical dichloro substitution).
- Impact : Additional chlorine enhances electronegativity and may improve pesticidal activity but could increase environmental persistence .
Physicochemical and Bioactive Comparisons
Table 1: Structural and Computational Property Comparison
*Assumed based on structural similarity.
Key Observations :
- All analogs share identical XLogP3 and TPSA values, suggesting comparable lipophilicity and solubility.
Functional Analog: Flufenoxuron (CAS 101463-69-8)
Structural Profile :
Comparison with Target Compound :
- Fluorine atoms in flufenoxuron enhance metabolic stability and membrane penetration but increase environmental persistence.
- The target compound’s sulfamate group may offer unique enzyme-targeting mechanisms (e.g., sulfotransferase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
